molecular formula C7H6ClFO3S B13199231 5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride

5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B13199231
M. Wt: 224.64 g/mol
InChI Key: DPOCMSYFKSUQIN-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is a substituted benzenesulfonyl chloride derivative characterized by the following substituents:

  • Position 1: Sulfonyl chloride (–SO₂Cl), a reactive group commonly used in sulfonamide synthesis.
  • Position 2: Hydroxyl (–OH), imparting acidity and hydrogen-bonding capability.
  • Position 3: Methyl (–CH₃), contributing steric hindrance and lipophilicity.
  • Position 5: Fluorine (–F), an electron-withdrawing substituent influencing electronic properties.

This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, and materials science, where its reactivity and solubility profile are critical .

Properties

Molecular Formula

C7H6ClFO3S

Molecular Weight

224.64 g/mol

IUPAC Name

5-fluoro-2-hydroxy-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H6ClFO3S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3,10H,1H3

InChI Key

DPOCMSYFKSUQIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)S(=O)(=O)Cl)F

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins from 5-fluoro-2-hydroxy-3-methylbenzene or closely related substituted phenols. The key transformation is the introduction of the sulfonyl chloride group (-SO2Cl) onto the aromatic ring, usually via chlorosulfonation reactions. This involves treating the aromatic precursor with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions to install the sulfonyl chloride substituent at the 1-position of the benzene ring.

Chlorosulfonation Reaction

  • Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)
  • Solvent: Often neat or in an inert solvent such as dichloromethane (DCM)
  • Temperature: Typically maintained at low to moderate temperatures (0–50 °C) to avoid overreaction or decomposition
  • Time: Reaction times vary from minutes to hours depending on scale and conditions
  • Work-up: Quenching with ice or water, followed by extraction and purification

The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group replaces a hydrogen atom on the aromatic ring. The presence of the electron-donating hydroxyl (-OH) and methyl (-CH3) groups directs the sulfonylation to the 1-position relative to the hydroxyl group.

Purification and Isolation

After chlorosulfonation, the crude product is usually purified by:

  • Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain pure crystalline this compound
  • Chromatography: Silica gel column chromatography may be employed for higher purity, particularly on a research scale

Summary Table of Preparation Parameters

Parameter Details
Starting Material 5-Fluoro-2-hydroxy-3-methylbenzene
Key Reagents Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)
Reaction Type Electrophilic aromatic chlorosulfonation
Temperature Range 0–50 °C
Reaction Time Minutes to hours
Solvent Neat or dichloromethane (DCM)
Purification Methods Recrystallization, silica gel chromatography
Yield Range Typically moderate to high (exact yields not reported)
Molecular Formula C7H6ClFO3S
Molecular Weight 224.64 g/mol

Research Findings and Notes

  • The fluorine substituent at the 5-position enhances the compound’s lipophilicity and biological interaction potential, which is important in medicinal chemistry applications.

  • Careful control of reaction temperature and reagent stoichiometry is critical to avoid over-chlorosulfonation or degradation of the hydroxyl group.

  • The sulfonyl chloride group is highly reactive and sensitive to moisture; thus, handling under dry conditions and inert atmosphere is recommended during synthesis and storage.

  • No comprehensive yield data or alternative synthetic routes specifically for this compound were found in publicly available peer-reviewed literature, indicating the classical chlorosulfonation remains the standard method.

  • The compound is primarily used as a reagent in organic synthesis, with potential applications in pharmaceutical intermediate development.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in reduction reactions under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Chlorosulfonic Acid: Used for the sulfonylation reaction.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Nitrated or Halogenated Derivatives: Formed by electrophilic aromatic substitution.

Scientific Research Applications

5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has a fluoro group at the 5-position, a hydroxy group at the 2-position, and a methyl group at the 3-position of the benzene ring. The presence of the sulfonyl chloride functional group makes it a reactive intermediate in various organic synthesis reactions.

Applications in Organic Synthesis

This compound is primarily used as a reagent in organic chemistry and can participate in several types of reactions. Interaction studies can explore how this compound interacts with amino acids or proteins, influencing drug design and efficacy. The reactivity of sulfonyl chlorides generally allows for modifications that can enhance biological activity or specificity.

While specific biological activity data for this compound is limited, compounds with similar structures have shown potential pharmacological properties. For instance, sulfonyl chlorides are often explored for their antibacterial and antifungal activities. The presence of fluorine can enhance bioactivity and lipophilicity, potentially improving the compound's efficacy in biological systems.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and in biochemical studies to modify proteins and other biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Insights
Target: 5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride Not Available C₇H₆ClFO₃S 224.52 (calculated) 1-SO₂Cl, 2-OH, 3-CH₃, 5-F Acidic hydroxyl enhances nucleophilicity; methyl increases steric hindrance .
5-Fluoro-2-methoxybenzene-1-sulfonyl chloride (Compound A) 67475-56-3 C₇H₆ClFO₃S 224.52 (calculated) 1-SO₂Cl, 2-OCH₃, 5-F Methoxy reduces acidity; higher lipophilicity vs. hydroxyl analog .
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride (Compound C) 1481595-14-5 C₉H₉Cl₂NO₄S 298.15 1-SO₂Cl, 2-OCH₃, 3-CONHMe, 5-Cl Carbamoyl enables hydrogen bonding; dual Cl enhances electrophilicity .
5-Bromo-2-chlorobenzene-1-sulfonyl chloride (Compound D) 81226-68-8 C₆H₃BrCl₂O₂S 289.96 1-SO₂Cl, 2-Cl, 5-Br Bromine’s polarizability slows sulfonyl chloride reactivity vs. F/Cl analogs .

Key Findings:

Acidity and Reactivity: The target compound’s hydroxyl group (–OH) is significantly more acidic (pKa ~10) than Compound A’s methoxy (–OCH₃, pKa ~15–17), making it more reactive in acid-catalyzed reactions .

In contrast, Compound D’s smaller substituents (Cl and Br) allow faster reactions . Fluorine’s strong electron-withdrawing effect in the target increases the electrophilicity of the sulfonyl chloride compared to Compound C’s chlorine .

Solubility and Applications :

  • The target ’s hydroxyl group improves water solubility relative to Compound A’s methoxy group but reduces lipophilicity.
  • Compound C’s carbamoyl group may favor solubility in polar aprotic solvents (e.g., DMSO), suggesting utility in medicinal chemistry .

Research and Application Context

  • Pharmaceuticals : The target compound ’s balance of acidity and steric effects makes it a candidate for protease inhibitor synthesis, while Compound C’s carbamoyl group is suited for kinase targeting .
  • Agrochemicals : The target ’s fluorine and hydroxyl groups could enhance herbicidal activity through improved translocation in plants compared to halogenated analogs like Compound D .
  • Material Science : Compound A’s methoxy group has been explored in polymer cross-linking due to its stability under basic conditions .

Limitations and Data Gaps

  • Safety Data: No toxicity or handling information is available for the target compound or Compound C .
  • Experimental Validation : Reactivity and solubility claims are inferred from substituent chemistry; empirical studies are needed for validation.

Biological Activity

5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is primarily utilized as a reagent in organic synthesis but exhibits a range of biological properties that merit detailed exploration.

This compound features a sulfonyl chloride functional group attached to a fluorinated phenolic structure. Its molecular formula is C7H6ClFNO2SC_7H_6ClFNO_2S, and it has a molecular weight of approximately 221.64 g/mol. The compound is characterized by the following structural features:

PropertyValue
Molecular FormulaC₇H₆ClFNO₂S
Molecular Weight221.64 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

Antimicrobial Properties

Research has indicated that sulfonamide derivatives, including this compound, possess significant antimicrobial activity. A study demonstrated that compounds with similar structures exhibited potent inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections . The mechanism of action typically involves the inhibition of folate synthesis, crucial for bacterial growth.

Anticancer Activity

The compound's structural similarity to known anticancer agents has led to investigations into its cytotoxic effects on cancer cell lines. Preliminary studies have shown that related sulfonamide compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression . For instance, derivatives have been tested in models of colon cancer, showing enhanced antiproliferative effects compared to standard treatments like 5-fluorouracil (5-FU) .

Case Studies

  • Cytotoxicity Evaluation : In a study involving human colon cancer cells (HCT116), treatment with sulfonamide derivatives resulted in significant reductions in cell viability. The most effective compounds had IC50 values lower than those of conventional chemotherapeutics, indicating their potential as novel anticancer agents .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects was explored through high-throughput screening assays that identified several hits capable of disrupting critical protein interactions involved in cancer progression. This suggests that this compound may interfere with specific oncogenic pathways .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its therapeutic application. Initial toxicity studies indicate that the compound is well-tolerated at certain doses without significant adverse effects on organ function or body weight in animal models . Further detailed pharmacokinetic studies are necessary to establish its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. Why might crystallographic data show deviations from expected bond angles?

  • Methodological Answer : Steric clashes (e.g., between methyl and sulfonyl groups) or intermolecular interactions (C–H⋯O/π-π stacking) distort geometries. Compare with DFT-optimized structures to distinguish experimental artifacts from true deviations. Refine thermal parameters (Ueq) to account for disorder .

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